
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
概述
描述
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is a liquid at room temperature and is known for its applications in various chemical syntheses. The compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a dimethyl-substituted oxohexanoate chain.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate can be synthesized through a multi-step process involving the esterification of 2-acetyl-5,5-dimethyl-4-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the ester product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines can replace the ethoxy group to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 2-acetyl-5,5-dimethyl-4-oxohexanoic acid.
Reduction: Ethyl 2-hydroxy-5,5-dimethyl-4-oxohexanoate.
Substitution: Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanamide.
科学研究应用
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of enzymes. In chemical syntheses, it serves as a building block, participating in various reactions to form more complex molecules.
相似化合物的比较
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate can be compared with other similar compounds such as:
Ethyl 2-acetyl-4-oxopentanoate: Lacks the dimethyl substitution, leading to different reactivity and applications.
Ethyl 4-acetyl-5-oxohexanoate: Similar structure but with variations in the position of functional groups, affecting its chemical behavior.
Ethyl 2,5-dimethylfuran-3-carboxylate: Contains a furan ring, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and substitutions, which confer distinct reactivity and versatility in various chemical processes.
属性
IUPAC Name |
ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-6-16-11(15)9(8(2)13)7-10(14)12(3,4)5/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMRWOMOSMYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472357 | |
| Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38453-93-9 | |
| Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro-](/img/structure/B3052019.png)

![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide](/img/structure/B3052029.png)
![2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B3052030.png)

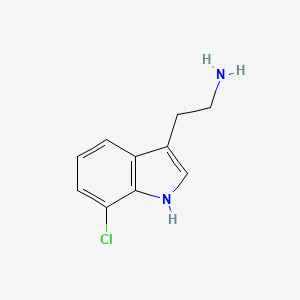
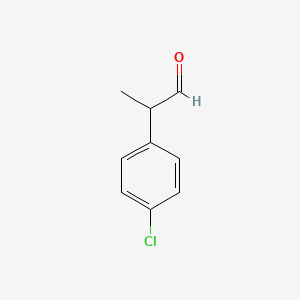
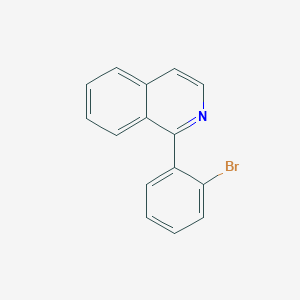
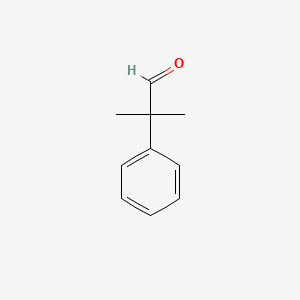

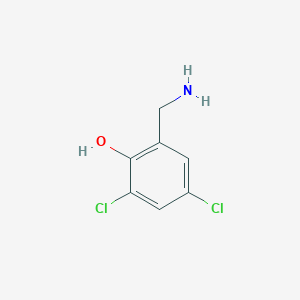
![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)
